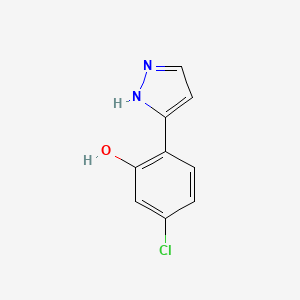
5-Chloro-2-(1H-pyrazol-5-yl)phenol
Vue d'ensemble
Description
5-Chloro-2-(1H-pyrazol-5-yl)phenol is an organic compound with the empirical formula C9H7ClN2O and a molecular weight of 194.62 . It is a member of the pyrazole class of compounds, which are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions.
Synthesis Analysis
The synthesis of arylpyrazoles, including 5-Chloro-2-(1H-pyrazol-5-yl)phenol, has been reported in the literature . They were prepared by the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(1H-pyrazol-5-yl)phenol can be represented by the SMILES string OC1=CC(Cl)=CC=C1C2=CC=NN2 . This indicates that the molecule contains a phenol group (OC1=CC=CC=C1) attached to a 5-chloro-2-pyrazolyl group (C2=CC=NN2).Chemical Reactions Analysis
While specific chemical reactions involving 5-Chloro-2-(1H-pyrazol-5-yl)phenol are not detailed in the search results, it is known that pyrazole compounds can participate in a variety of chemical reactions due to their unique structure .Physical And Chemical Properties Analysis
5-Chloro-2-(1H-pyrazol-5-yl)phenol is a solid compound . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Applications De Recherche Scientifique
Antifungal Activities
The compound has been explored for its antifungal properties. Specifically, derivatives such as 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenols have shown promising antifungal abilities against various phytopathogenic fungi. For example, certain derivatives exhibited significant antifungal capabilities against Colletotrichum gloeosporioides, highlighting the potential of 5-Chloro-2-(1H-pyrazol-5-yl)phenol derivatives in agricultural and pharmaceutical applications (Zhang et al., 2016).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical studies on derivatives of 5-Chloro-2-(1H-pyrazol-5-yl)phenol have provided insights into their molecular structure and potential biological effects. These computational studies help in understanding the interaction mechanisms of these compounds with biological targets, thereby aiding in the design of new therapeutic agents with improved efficacy (Viji et al., 2020).
Synthesis and Characterization of Novel Derivatives
The versatility of 5-Chloro-2-(1H-pyrazol-5-yl)phenol allows for the synthesis of a wide range of novel derivatives with potential applications in various fields. Studies have shown the successful synthesis and characterization of new compounds, providing a foundation for further exploration of their pharmacological and material science applications (Ashok et al., 2016).
Coordination Behavior and Reactivity in Metal Complexes
Research on the coordination behavior and reactivity of phenol-substituted bis(pyrazolyl)methane ligands, including those related to 5-Chloro-2-(1H-pyrazol-5-yl)phenol, has contributed to the development of new metal complexes. These complexes have applications in catalysis, material science, and as sensors for detecting various substances, demonstrating the compound's utility beyond pharmaceuticals (Strianese et al., 2011).
Corrosion Inhibition
Derivatives of 5-Chloro-2-(1H-pyrazol-5-yl)phenol have shown potential as corrosion inhibitors, which is critical for extending the lifespan of metals in various industrial applications. Studies have highlighted their effectiveness in protecting mild steel against corrosion, showcasing the compound's versatility and potential in industrial maintenance (Lgaz et al., 2020).
Safety and Hazards
The compound is classified under the GHS07 hazard class, with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .
Propriétés
IUPAC Name |
5-chloro-2-(1H-pyrazol-5-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-1-2-7(9(13)5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYKZADXHCJVCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)O)C2=CC=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00765965 | |
| Record name | 3-Chloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00765965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(1H-pyrazol-5-yl)phenol | |
CAS RN |
114485-99-3 | |
| Record name | 3-Chloro-6-(1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00765965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-bromophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1384104.png)
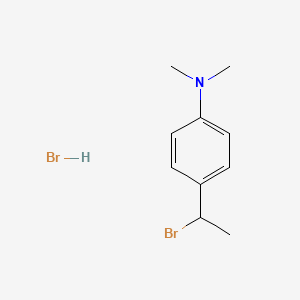
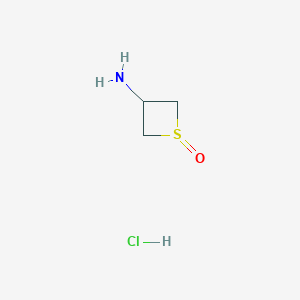

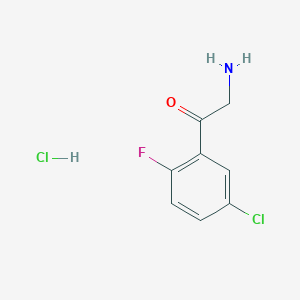

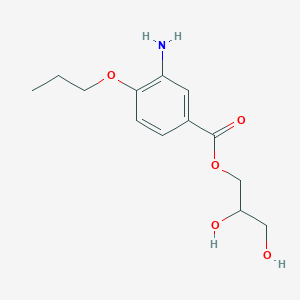

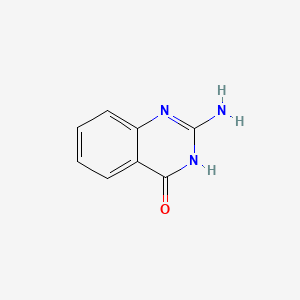
![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)
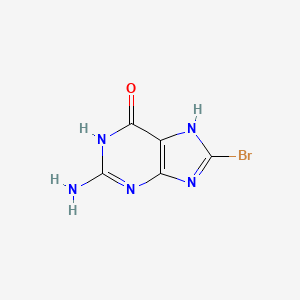


![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)